
6-Chloro-3-nitrophenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-nitrophenanthridine is an organic compound belonging to the phenanthridine family. Phenanthridines are heterocyclic aromatic compounds known for their diverse chemical properties and applications. The presence of both chloro and nitro functional groups in this compound makes it a compound of interest in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-nitrophenanthridine typically involves the nitration of 6-chlorophenanthridine. This can be achieved by treating 6-chlorophenanthridine with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the nitro group is introduced at the 3-position of the phenanthridine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-3-nitrophenanthridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed:
Reduction: 6-Chloro-3-aminophenanthridine.
Substitution: 6-Substituted-3-nitrophenanthridine derivatives.
Oxidation: this compound N-oxide.
Aplicaciones Científicas De Investigación
6-Chloro-3-nitrophenanthridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are often screened for pharmacological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Derivatives of this compound are being investigated for their ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-nitrophenanthridine depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to biological effects. The chloro group can also participate in interactions with biological targets, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
6-Chlorophenanthridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrophenanthridine:
6-Bromo-3-nitrophenanthridine: Similar structure but with a bromo group instead of a chloro group, which can influence its reactivity and interactions.
Uniqueness: 6-Chloro-3-nitrophenanthridine is unique due to the presence of both chloro and nitro groups, which provide a combination of reactivity and stability. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in research and industry.
Propiedades
Número CAS |
88418-52-4 |
|---|---|
Fórmula molecular |
C13H7ClN2O2 |
Peso molecular |
258.66 g/mol |
Nombre IUPAC |
6-chloro-3-nitrophenanthridine |
InChI |
InChI=1S/C13H7ClN2O2/c14-13-11-4-2-1-3-9(11)10-6-5-8(16(17)18)7-12(10)15-13/h1-7H |
Clave InChI |
ZTPQDVNVPYZCFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])N=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


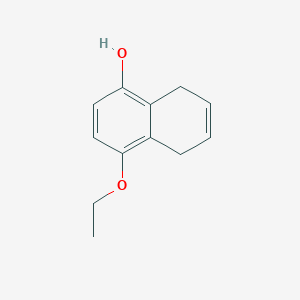
![Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane](/img/structure/B14396886.png)

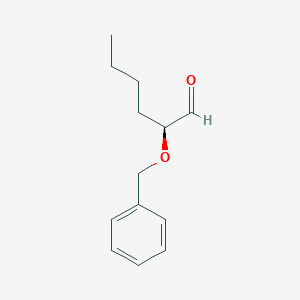
![2-[2-(Diethylamino)ethyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14396905.png)
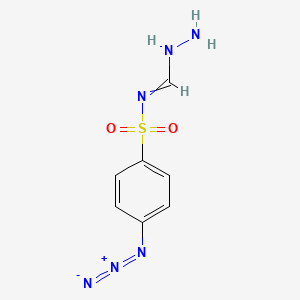
![2-[5-Methyl-2-(methylamino)benzene-1-sulfonyl]benzoic acid](/img/structure/B14396922.png)
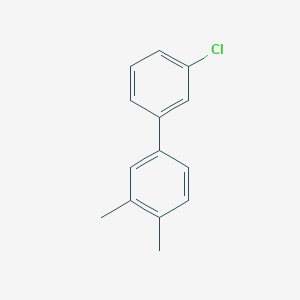
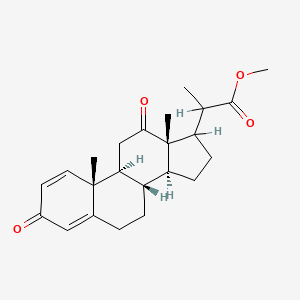
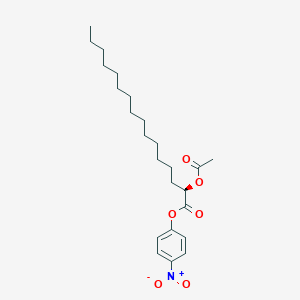
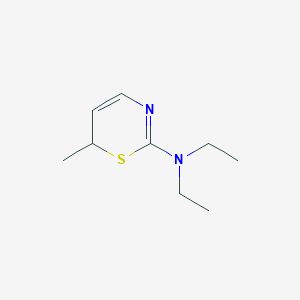
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14396978.png)
![N-Butyl-N'-[6-(morpholin-4-yl)pyridazin-3-yl]urea](/img/structure/B14396989.png)
silane](/img/structure/B14396995.png)
